molecular formula C12H15BrO2 B14387946 5-(Bromomethyl)-4,4-dimethyl-2-phenyl-1,3-dioxolane CAS No. 89995-41-5

5-(Bromomethyl)-4,4-dimethyl-2-phenyl-1,3-dioxolane

Cat. No.: B14387946
CAS No.: 89995-41-5
M. Wt: 271.15 g/mol
InChI Key: KYWQBIXQKSKZCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Bromomethyl)-4,4-dimethyl-2-phenyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. This compound features a bromomethyl group attached to a dioxolane ring, which is further substituted with phenyl and dimethyl groups. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-4,4-dimethyl-2-phenyl-1,3-dioxolane typically involves the bromination of a suitable precursor. One common method is the bromination of 4,4-dimethyl-2-phenyl-1,3-dioxolane using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction is carried out in an inert solvent such as carbon tetrachloride (CCl4) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-4,4-dimethyl-2-phenyl-1,3-dioxolane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, and alkoxides, leading to the formation of new carbon-heteroatom bonds.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether are common reducing agents.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include alcohols and ketones.

    Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

5-(Bromomethyl)-4,4-dimethyl-2-phenyl-1,3-dioxolane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, enabling the study of biological pathways and interactions.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-4,4-dimethyl-2-phenyl-1,3-dioxolane primarily involves its ability to undergo nucleophilic substitution reactions. The bromomethyl group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyl-2-phenyl-1,3-dioxolane: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    5-(Chloromethyl)-4,4-dimethyl-2-phenyl-1,3-dioxolane: Similar structure but with a chloromethyl group instead of a bromomethyl group. Chloromethyl is less reactive than bromomethyl in nucleophilic substitution reactions.

    5-(Hydroxymethyl)-4,4-dimethyl-2-phenyl-1,3-dioxolane: Contains a hydroxymethyl group, making it more suitable for oxidation reactions.

Uniqueness

The presence of the bromomethyl group in 5-(Bromomethyl)-4,4-dimethyl-2-phenyl-1,3-dioxolane makes it particularly reactive towards nucleophiles, which is a key feature that distinguishes it from similar compounds. This reactivity is leveraged in various synthetic and research applications, making it a valuable compound in organic chemistry.

Properties

CAS No.

89995-41-5

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

IUPAC Name

5-(bromomethyl)-4,4-dimethyl-2-phenyl-1,3-dioxolane

InChI

InChI=1S/C12H15BrO2/c1-12(2)10(8-13)14-11(15-12)9-6-4-3-5-7-9/h3-7,10-11H,8H2,1-2H3

InChI Key

KYWQBIXQKSKZCZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OC(O1)C2=CC=CC=C2)CBr)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.